![molecular formula C8H7N3O2 B1457602 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1499578-19-6](/img/structure/B1457602.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1499578-19-6) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molar mass of 177.163 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine class, which is structurally analogous to nucleosides and antibiotics, making it a critical scaffold in medicinal chemistry . The compound is commercially available with a purity of ≥97% and is used in professional manufacturing and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the carboxylic acid group.
Substitution: Halogenation and other substitution reactions are common, particularly at the 4th and 6th positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Zinc dust in ethanol or other reducing agents.
Substitution: Iodine in acetic acid for iodination reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on "7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid." However, the search results do provide some information regarding its properties, related compounds, and general applications of pyrrolo[2,3-d]pyrimidine derivatives.
Chemical Information
- Name: 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid
- Molecular Formula: C8H7N3O2
- Molecular Weight: 177.163
- CAS Number: 1499578-19-6
- Purity: ~97%
- Form: Solid
Safety Information
- Signal Word: Warning
- Hazard Statements: Harmful if swallowed and may cause an allergic skin reaction .
General Applications of Pyrrolo[2,3-d]pyrimidine Derivatives
- Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives have gained attention as potential kinase inhibitors in drug discovery and development . They are explored for cancer therapy by targeting kinases .
- RET Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives are investigated for inhibiting RET-wt, drug-resistant mutant RET V804M, and RET gene fusion-driven cell growth .
- Immunosuppressive Agents: Pyrrolo[2,3-d]pyrimidine compounds are potent inhibitors of protein kinases like Janus Kinase 3 (JAK3) and are useful for treating immunological disorders such as lupus, multiple sclerosis, rheumatoid arthritis, psoriasis, and others .
- Treatment of immunological disorders: They are also useful in the treatment and prevention of chronic or acute organ transplant rejection .
- Biological Activity: Some pyrrolo[2,3-d]pyrimidine derivatives have shown antitumor and antiviral activity.
Related Compounds
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: CAS No. 1234616-77-3, Molecular formula: C7H5N3O2 . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .
- 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid: This compound has potential antitumor and antiviral activities.
- 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: Molecular formula C8H7N3O2 .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets, particularly kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, as well as the modulation of other cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogenation and Alkylation
The table below summarizes key structural analogs and their properties:
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
---|---|---|---|---|
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Target Compound) | 1499578-19-6 | C₈H₇N₃O₂ | 177.16 | Methyl at N7, carboxylic acid at C5 |
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 1069473-61-5 | C₈H₆ClN₃O₂ | 211.61 | Chlorine at C4, methyl at N7 |
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 1184918-12-4 | C₁₀H₁₀ClN₃O₂ | 239.66 | Isopropyl at N7, chlorine at C4 |
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1060816-67-2 | C₇H₆ClN₃ | 167.60 | Chlorine at C2, methyl at N7 |
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 1638768-02-1 | C₇H₃Cl₂N₃O₂ | 232.02 | Chlorines at C2 and C4 |
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 40533-94-6 | C₈H₈N₄O₂ | 192.17 | Methyl ester at C5, amine at C4 |
Key Observations:
Dichlorination at C2 and C4 (e.g., 2,4-dichloro analog) further elevates molecular weight (232.02 g/mol) and may reduce solubility due to increased hydrophobicity .
Alkylation Effects :
- Substitution of methyl with isopropyl at N7 (e.g., 4-chloro-7-isopropyl analog) increases steric bulk, which could influence receptor selectivity or metabolic stability .
Functional Group Modifications: Replacement of carboxylic acid with a methyl ester (e.g., methyl 4-amino analog) converts the compound into a prodrug form, improving membrane permeability .
Research Findings and Industrial Relevance
Biological Activity :
Industrial Use :
- The target compound is marketed by suppliers like Aladdin Scientific for research-scale applications, emphasizing its role in early-stage drug discovery .
Biological Activity
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1499578-19-6) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core, which is significant for its biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer properties. A study demonstrated that this compound and its analogs can inhibit tumor cell proliferation effectively. The mechanism involves selective uptake via folate receptors (FR) and inhibition of the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), crucial for purine biosynthesis in cancer cells. This selectivity reduces toxicity to normal cells while enhancing therapeutic efficacy against cancerous tissues .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 5.0 | Inhibition of GARFTase |
Analog 1 | MDA-MB-231 | 4.2 | Folate receptor-mediated uptake |
Analog 2 | MCF-7 | 6.1 | Inhibition of purine biosynthesis |
Apoptotic Induction
Studies have shown that treatment with this compound can induce apoptosis in various cancer cell lines, including HepG2 cells. The induction of apoptosis was associated with the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests potential applications in cancer therapy targeting abnormal cell death pathways .
Antimicrobial Properties
The pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial activity. Compounds from this class have shown effectiveness against a range of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines and evaluated their biological activity. The results indicated that compounds with specific substitutions exhibited enhanced potency against various cancer cell lines compared to traditional antifolates .
- Mechanistic Insights : Research into the mechanism revealed that these compounds could selectively target FR-expressing cells, leading to increased drug accumulation and reduced side effects compared to conventional therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives?
A typical multi-step synthesis involves cyclization and functionalization of precursor heterocycles. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via:
Precursor preparation : Coupling ethyl 2-cyanoacetate with halogenated dimethoxyethane to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization : Reacting intermediates with formamidine to generate pyrimidin-4-ol derivatives.
Substitution : Introducing methyl or carboxylic acid groups at specific positions via alkylation or carboxylation.
Chlorination/bromination : Halogenation at the 4-position using POCl₃ or POBr₃ .
For carboxylation, a common method involves hydrolysis of nitrile intermediates under acidic or basic conditions, as seen in related pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives .
Q. How can researchers characterize the structural purity and identity of this compound using spectroscopic methods?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at N7, carboxylic acid at C5). For example, the methyl group typically resonates at δ 3.5–4.0 ppm in DMSO-d₆.
- LCMS/HPLC : To assess purity and molecular weight (e.g., [M+H]+ ion for C₉H₈N₃O₂ would be 206.07). Retention time under reverse-phase conditions (e.g., C18 column, 0.1% TFA in water/acetonitrile) can validate consistency .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .
Q. What are the key considerations in designing kinase inhibition assays for evaluating biological activity?
- Target selection : Prioritize kinases with structural homology to known targets (e.g., EGFR, VEGFR2, CDK2) based on analog studies .
- Assay conditions : Use ATP-concentration-matched radiometric or fluorescence-based assays (e.g., ADP-Glo™).
- Control compounds : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
- Data validation : Perform dose-response curves (IC₅₀) and assess selectivity via kinase profiling panels .
Advanced Research Questions
Q. How do structural modifications at the 4- and 5-positions of the pyrrolo[2,3-d]pyrimidine core influence kinase selectivity and potency?
- 4-Position substitutions : Chlorine or bromine at C4 enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR inhibition IC₅₀ < 100 nM for 4-chloro derivatives). Ethyl or morpholinyl groups improve solubility but may reduce affinity .
- 5-Position modifications : Carboxylic acid groups introduce hydrogen-bonding potential with catalytic lysine residues (e.g., in CDK2). Conversion to amides or esters can modulate cell permeability .
- SAR trends : Bulkier substituents at C4/C5 often increase selectivity for tyrosine kinases over serine/threonine kinases .
Q. What computational strategies are employed to predict binding modes of derivatives with target kinases?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., PDB entries 1M17 for EGFR). Key interactions include hydrogen bonds with hinge-region residues (e.g., Met793) and π-π stacking with Phe723 .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR models : Train models on IC₅₀ data from analogs to predict activity of novel derivatives .
Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine derivatives?
- Orthogonal assay validation : Confirm inhibitory activity using both biochemical (e.g., kinase assay) and cellular (e.g., proliferation) assays.
- Meta-analysis : Compare experimental variables (e.g., ATP concentration, cell lines) across studies. For example, divergent IC₅₀ values for EGFR inhibition may arise from differing ATP levels (1 mM vs. 10 µM) .
- Structural analogs : Test compounds with minor modifications (e.g., 7-methyl vs. 7-cyclopropyl) to isolate substituent effects .
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWMPOOBKALXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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